2-(4-Benzoylphenyl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-benzoylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOUIOIZYLTJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945065 | |
| Record name | 2-(4-Benzoylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22410-97-5 | |
| Record name | 4-Benzoyl-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22410-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-benzoyl-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022410975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Benzoylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Arylpropanoic Acid Chemical Space
2-(4-Benzoylphenyl)propanoic acid belongs to the 2-arylpropanoic acid (2-APA) class, a prominent subgroup of non-steroidal anti-inflammatory drugs (NSAIDs). ebi.ac.uknih.gov This class is characterized by a general structure comprising a propionic acid side chain, a central aryl moiety, and a variable hydrophobic terminal residue. researchgate.net The members of this group are often referred to as "profens." nih.gov
The core structure consists of a propanoic acid group attached to an aromatic ring system. ebi.ac.uk In the case of this compound, the defining feature is the 4-benzoylphenyl group attached to the second carbon of the propanoic acid. This structure positions it alongside other well-known profens, each distinguished by the nature of the aryl substituent. This structural motif is crucial for its pharmacological activity, which is primarily attributed to the S-enantiomer. nih.gov
Below is a table comparing the structural and chemical properties of this compound with other representative members of the arylpropanoic acid class.
| Property | This compound | Ibuprofen (B1674241) | Naproxen |
| IUPAC Name | This compound | 2-[4-(2-methylpropyl)phenyl]propanoic acid | (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid |
| Molecular Formula | C16H14O3 | C13H18O2 | C14H14O3 |
| Molar Mass | 254.28 g/mol | 206.28 g/mol | 230.26 g/mol |
| Aryl Moiety | 4-Benzoylphenyl | 4-Isobutylphenyl | 6-Methoxynaphthyl |
| Chirality | Yes nih.gov | Yes | Yes |
This table presents computed and established data for comparative purposes.
Significance of the 4 Benzoylphenyl Moiety in Advanced Molecular Design
The 4-benzoylphenyl moiety is a critical pharmacophore—the essential structural unit responsible for the molecule's biological activity. This diaryl ketone structure is a prevalent scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov
The benzophenone (B1666685) group, in particular, contributes to the molecule's properties in several ways:
Lipophilicity : The phenyl rings increase the molecule's lipophilicity, which can influence its absorption, distribution, and ability to cross biological membranes. nih.gov
Structural Rigidity and Conformation : The ketone linker between the two phenyl rings imparts a degree of conformational rigidity, which can be crucial for precise binding to target enzymes like cyclooxygenases (COX-1 and COX-2). drugbank.com
Photoreactivity : Benzophenones are known to act as photosensitizers, a property that can be exploited in specific applications like photolithography and photopolymerization, although this is more relevant to industrial chemistry than its primary therapeutic use. massivechem.com
In the context of drug design, the 4-benzoylphenyl group serves as a versatile scaffold. Researchers have modified this moiety to create new derivatives with altered properties. For instance, structural modifications have been explored to design potent inhibitors of other enzymes, such as 20-HETE synthase, by creating derivatives of 1-(4-benzoylphenyl)imidazole. nih.govresearchgate.net
Current Research Trajectories and Future Prospects for 2 4 Benzoylphenyl Propanoic Acid
Strategic Retrosynthetic Analysis and Key Synthetic Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. researchgate.net For this compound, this process highlights two primary bond disconnections to identify key precursors. The first is the carbon-carbon bond between the phenyl ring and the propanoic acid moiety, and the second is the carbon-carbon bond of the benzoyl group.
This analysis reveals that the synthesis can logically commence from precursors such as a substituted benzene (B151609) derivative and a propanoic acid equivalent. A common approach involves the Friedel-Crafts reaction, a cornerstone of aromatic chemistry. researchgate.netgoogle.com For instance, one retrosynthetic pathway could start with isobutylbenzene, which undergoes acylation to form 4-isobutylacetophenone. This intermediate can then be converted to 2-(4-isobutylphenyl)propanoic acid through a series of reactions. google.com Another pathway might involve the direct acylation of a phenylpropanoic acid derivative. The choice of precursors is often dictated by factors such as commercial availability, cost, and the efficiency of the subsequent synthetic steps.
Friedel-Crafts Acylation Approaches to the Benzoylphenyl Core
The Friedel-Crafts acylation is a fundamental method for forming the benzoylphenyl ketone structure, a key feature of this compound. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org
Catalytic Systems and Reaction Conditions
A variety of Lewis acids can be employed as catalysts in Friedel-Crafts acylation, with aluminum chloride (AlCl₃) being a traditional and widely used choice. libretexts.orggoogle.com The reaction is often carried out in an inert solvent like dichloromethane (B109758) or 1,2-dichloroethane. google.com Reaction temperatures can range from ambient to elevated, depending on the reactivity of the substrates and the specific catalyst used. google.com
Recent research has focused on developing more environmentally friendly and robust catalytic systems. For example, iron(III) chloride hexahydrate has been utilized as a cost-effective and less moisture-sensitive catalyst in conjunction with tunable aryl alkyl ionic liquids (TAAILs) as both solvent and catalyst promoters. nih.govbeilstein-journals.orgdoaj.orgresearchgate.net These systems have demonstrated high efficiency for the acylation of various electron-rich benzene derivatives under milder conditions, such as temperatures between 40°C and 60°C. nih.govbeilstein-journals.org The use of ionic liquids can also facilitate catalyst recycling and product separation.
Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation
| Catalyst System | Substrates | Reaction Conditions | Advantages |
|---|---|---|---|
| AlCl₃ | Benzene, Acyl Halides | Inert solvent (e.g., CH₂Cl₂), often requires stoichiometric amounts of catalyst | Well-established, high reactivity |
| FeCl₃·6H₂O in TAAILs | Electron-rich benzenes, Anhydrides | 40-60°C, ambient atmosphere | Cost-effective, tolerates air and moisture, reusable ionic liquid |
| Zinc Oxide (ZnO) | Aromatic Ethers, Carboxylic Acids | Solid-phase, solvent-free or with methanesulfonic acid | Milder conditions, regioselective |
| Cyanuric Chloride/AlCl₃ | Carboxylic Acids | Dichloromethane | Avoids the need for acyl chloride preparation |
Regioselectivity and Isomer Control in Arylation Reactions
Controlling the position of acylation on the aromatic ring (regioselectivity) is crucial for maximizing the yield of the desired product. In the synthesis of this compound, the acyl group must be introduced at the para-position relative to the propanoic acid side chain. The directing effect of the substituent already present on the benzene ring governs the regiochemical outcome of the Friedel-Crafts acylation.
For instance, if the starting material is 2-phenylpropanoic acid, the alkyl group is an ortho-, para-director. However, steric hindrance at the ortho-position often favors the formation of the para-substituted product. In some cases, the choice of catalyst and reaction conditions can influence the ratio of ortho to para isomers. For example, in the acylation of some benzene derivatives using certain catalytic systems, the formation of the ortho-isomer can be observed, although often in minor quantities. beilstein-journals.org Careful optimization of the reaction parameters is therefore essential to achieve high regioselectivity and minimize the formation of unwanted isomers.
Enantioselective Synthesis of Chiral Arylpropanoic Acids
Many profens, including the parent compound of this compound, are chiral molecules, with the (S)-enantiomer typically exhibiting the desired pharmacological activity. nih.gov Therefore, methods for the enantioselective synthesis or separation of these compounds are of significant importance.
Asymmetric Catalysis in α-Methylpropanoic Acid Synthesis
Asymmetric catalysis offers a direct route to enantiomerically enriched α-arylpropanoic acids. rsc.org This approach involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For example, rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl α-ketimino esters with arylboronic acids has been developed to produce α,α-gem-diaryl substituted chiral amino esters with high enantioselectivity. nih.gov While not a direct synthesis of this compound, these methods demonstrate the power of asymmetric catalysis in constructing chiral centers adjacent to an aromatic ring. nih.govorganic-chemistry.orgnih.gov
Another strategy involves the use of chiral auxiliaries or ligands to direct the stereoselective addition of a methyl group to an α-keto ester or a related precursor. The development of novel chiral ligands and catalytic systems continues to be an active area of research aimed at achieving high yields and enantiomeric excesses for a broad range of substrates. nih.gov
Enzymatic Resolution Techniques for Enantiomeric Separation
Enzymatic resolution is a widely used and effective method for separating the enantiomers of racemic profens. mdpi.comresearchgate.netnih.gov This technique utilizes the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the two. mdpi.comnih.govresearchgate.net
Lipases from various microbial sources, such as Candida rugosa and Candida antarctica, have been extensively studied for the resolution of profens. nih.govnih.govresearchgate.net The process typically involves the enantioselective esterification of the racemic acid or the hydrolysis of a racemic ester. For example, Candida rugosa lipase (B570770) often shows a preference for the (S)-enantiomer in esterification reactions, leading to the formation of the (S)-ester while leaving the (R)-acid unreacted. nih.gov These can then be separated by conventional methods.
The efficiency of enzymatic resolution can be influenced by several factors, including the choice of enzyme, the solvent system, the acylating agent (in the case of esterification), and the reaction temperature. nih.govmdpi.com The use of ionic liquids as reaction media has also been explored to enhance enzyme stability and activity. mdpi.com
Table 2: Lipases Used in the Resolution of Profens
| Lipase Source | Preferred Enantiomer | Reaction Type |
|---|---|---|
| Candida rugosa | (S)-enantiomer | Esterification, Hydrolysis |
| Candida antarctica Lipase B | (R)-enantiomer | Esterification |
| Rhizomucor miehei | (S)-enantiomer | Esterification |
| Porcine Pancreatic Lipase | (S)-enantiomer | Hydrolysis |
Stereochemical Control via Sharpless Epoxidation and Catalytic Hydrogenolysis
Achieving stereochemical control is paramount in the synthesis of chiral drugs like this compound, where one enantiomer is often more pharmacologically active. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), tert-butyl hydroperoxide, and a chiral diethyl tartrate (DET). wikipedia.org The choice of (+)-DET or (-)-DET dictates the stereochemistry of the resulting epoxide, allowing for the synthesis of specific enantiomers with high enantiomeric excess. wikipedia.orgyoutube.com
While a direct, single-step Sharpless epoxidation to a precursor of this compound is not a standard industrial route, a hypothetical pathway can be envisioned. This would involve an allylic alcohol containing the benzoylphenyl moiety. The resulting chiral epoxide is a versatile intermediate that can be converted into the desired propanoic acid side chain through a series of well-established chemical transformations. wikipedia.org The epoxide ring is highly reactive and can be opened by various nucleophiles, leading to the formation of diols or other functional groups that can be further manipulated to introduce the carboxylic acid group. wikipedia.org The Sharpless epoxidation has been successfully applied to the total synthesis of a wide array of complex molecules, including natural products and antibiotics. wikipedia.org
Catalytic hydrogenolysis is another key technique for establishing stereocenters. In the context of 2-arylpropionic acids, this method can be employed for the stereoselective removal of a chiral auxiliary group. A common strategy involves the diastereoselective C(sp³)–H arylation to create a molecule with two stereogenic centers, which can then be selectively modified. nih.gov Alternatively, a chiral precursor can undergo hydrogenolysis to yield the final product with the desired stereochemistry. This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. The stereochemical outcome is dependent on the structure of the substrate and the reaction conditions.
Multi-step Synthetic Pathways and Intermediate Derivatization
The synthesis of this compound often involves multi-step pathways that rely on the preparation and subsequent derivatization of key intermediates.
A crucial intermediate in several synthetic routes to this compound is 4-methylbenzophenone. The most common method for its preparation is the Friedel-Crafts acylation. nih.gov This electrophilic aromatic substitution reaction typically involves the reaction of toluene (B28343) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govchegg.com The reaction is generally carried out in a suitable solvent, and the conditions can be optimized to favor the formation of the para-substituted product, 4-methylbenzophenone, over the ortho-isomer. chegg.com Other Lewis acids and solvent systems have also been explored to improve yields and reduce environmental impact. researchgate.net
| Acylating Agent | Aromatic Substrate | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzoyl chloride | Toluene | AlCl₃ | Room temperature | Not specified | chegg.com |
| Benzoyl chloride | Toluene | AlCl₃ / Methylene chloride | 25-35°C, 3-4 hours | Not specified | google.com |
| Benzoyl chloride | Benzene | BmimCl–FeCl₃ (Ionic Liquid) | Not specified | High yields | researchgate.net |
One established pathway to construct the propanoic acid side chain involves the use of a nitrile intermediate. chemicalbook.com A common starting material for this route is 3-methylbenzophenone, which can be brominated to form 3-(bromomethyl)benzophenone. chemicalbook.com This is followed by a cyanation reaction, typically using sodium cyanide, to yield (3-benzoylphenyl)acetonitrile. chemicalbook.com
A more direct approach starts with a precursor like 3-nitrile ethyl benzophenone (B1666685). google.compatsnap.com This intermediate can be hydrolyzed to produce this compound. google.compatsnap.com The hydrolysis can be carried out under acidic or alkaline conditions. google.com For instance, refluxing with an aqueous solution of a strong acid like sulfuric acid or a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, yields the final product. chemicalbook.compatsnap.com This method offers a high-yielding route to the target molecule. google.compatsnap.com One patented method describes dissolving 3-nitrile ethyl benzophenone in methanol, treating it with hydrogen chloride gas, and then hydrolyzing the resulting intermediate with an inorganic base to achieve yields of up to 98%. google.com
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Nitrile ethyl benzophenone | 1. HCl gas in Methanol; 2. KOH in water | 1. Room temperature, 2h; 2. 70°C, 2h | 98% | google.com |
| 3-Nitrile ethyl benzophenone | 1. HCl gas in Methanol; 2. KOH in water | 1. Room temperature, 1.5h; 2. 70°C, 2h | 95% | patsnap.com |
| 2-(3-Benzoylphenyl)propionitrile | 80% Sulfuric acid solution | Reflux, 7 hours | 92.8% | chemicalbook.com |
The carboxylic acid group of this compound can be derivatized to form esters and amides. These derivatives are often synthesized to explore their potential as prodrugs. A common method for this transformation is the conversion of the carboxylic acid to a more reactive acid chloride. mdpi.com This is typically achieved by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com
The resulting 2-(4-benzoylphenyl)propanoyl chloride is a highly reactive intermediate that readily reacts with alcohols to form esters or with amines to form amides. mdpi.com For example, the reaction of the acid chloride with various N-containing heterocyclic compounds like pyrrolidine (B122466) or piperidine (B6355638) produces the corresponding amide derivatives. mdpi.com Similarly, esterification can be achieved by reacting the acid chloride with an appropriate alcohol. The synthesis of a ketoprofen (B1673614) 1,4-sorbitan ester has been reported via esterification using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Amide derivatives have also been synthesized by first forming a methyl ester of ketoprofen, which is then reacted with an amine. google.com
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce waste, minimize energy consumption, and use more environmentally friendly materials.
A key aspect of green chemistry is the use of environmentally benign solvents. Traditional organic solvents are often volatile, flammable, and toxic. Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. While many organic reactions have limited solubility in water, research is ongoing to develop synthetic methods that can be performed in aqueous media. mdpi.com
In the context of synthesizing profen drugs, which are sparingly soluble in water, the development of aqueous synthetic routes presents a challenge. However, strategies such as the use of co-solvents or phase-transfer catalysts can facilitate reactions in water. While specific, large-scale industrial syntheses of this compound in purely aqueous media are not widely documented in the provided literature, the general trend in pharmaceutical chemistry is to move towards greener and more sustainable processes. This includes exploring enzymatic catalysis and reactions in alternative solvents like ionic liquids or supercritical fluids, which can offer both environmental and efficiency benefits. researchgate.net The development of such methods for the synthesis of this compound is an active area of research.
Atom Economy and Waste Minimization in this compound Production
The production of this compound, commonly known as ketoprofen, has traditionally involved synthetic routes that generate significant chemical waste. However, increasing emphasis on green chemistry has spurred the development of more atom-economical and environmentally benign methodologies. researchgate.netacs.org Atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of all materials from the starting reagents into the final product, thereby minimizing waste at a molecular level. acs.orgsavemyexams.com
Traditional synthesis methods for ketoprofen often involve multiple steps with the use of stoichiometric reagents that are not incorporated into the final product, leading to low atom economy. For instance, some routes involve the hydrolysis of 3-cyanoethyl benzophenone, which can be carried out under harsh acidic or alkaline conditions, such as using a 49% sulfuric acid solution at high temperatures. google.comgoogle.com These methods not only have high solvent corrosion and lower operational safety but also generate significant waste streams that require treatment. google.comgoogle.com
In contrast, modern approaches aim to improve atom economy by employing catalytic processes and designing more efficient reaction pathways. researchgate.net For example, hydroformylation of olefins is considered a green chemistry strategy due to its inherent atom-economic nature. researchgate.net Research into branch-selective hydroformylation reactions is providing new avenues for the synthesis of 2-arylpropionic acids like ketoprofen with higher efficiency. researchgate.net
Another strategy involves activating the nitrile group of 3-cyanoethyl benzophenone under milder conditions before hydrolysis. patsnap.com One patented method describes reacting 3-cyanoethyl benzophenone with hydrogen chloride gas in an alcohol solvent, followed by hydrolysis with an inorganic base. google.comgoogle.compatsnap.com This approach reports high reaction yields, lower costs, and milder reaction conditions with no condensation by-products, making it more suitable for industrial production. google.comgoogle.compatsnap.com
The focus on atom economy and waste minimization continues to drive innovation in the synthesis of ketoprofen and other pharmaceuticals, pushing the chemical industry towards more sustainable practices. acs.org
Catalytic Cycles in Oxidation Reactions (e.g., TEMPO-mediated)
The oxidation of alcohols to carboxylic acids is a fundamental transformation in organic synthesis, and the use of catalytic methods, particularly those mediated by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), offers a greener alternative to stoichiometric oxidants. windows.netorganic-chemistry.org TEMPO-mediated oxidations are efficient for converting primary alcohols to aldehydes and can be extended to produce carboxylic acids. windows.net
The catalytic cycle in TEMPO-mediated oxidations involves the in-situ generation of the active oxidant, the oxoammonium ion. windows.netresearchgate.net In a typical system, a co-oxidant, such as sodium hypochlorite (B82951) (NaOCl) or a copper complex, oxidizes TEMPO to its oxoammonium salt. windows.netacs.org This salt then oxidizes the primary alcohol to an aldehyde, and in the process, is reduced back to the hydroxylamine (B1172632) form. The hydroxylamine can then be re-oxidized to the TEMPO radical to complete the catalytic cycle. windows.net
For the synthesis of carboxylic acids, the intermediate aldehyde must be further oxidized. In some protocols, the aldehyde hydrate, formed in the presence of water, is oxidized by the oxoammonium salt in a similar mechanism to the alcohol oxidation. windows.net In other variations, the stoichiometric oxidant present in excess, such as sodium chlorite (B76162) (NaClO2), can directly oxidize the aldehyde to the carboxylic acid. windows.net
A notable modification to the Anelli oxidation procedure uses catalytic NaOCl with a stoichiometric amount of NaClO2. This system lessens side reactions and allows for the efficient conversion of primary alcohols to carboxylic acids. windows.net The mechanism involves two interconnected catalytic cycles where NaOCl is regenerated through the oxidation of the intermediate aldehyde by sodium chlorite. windows.net
Copper/TEMPO catalyst systems have also been extensively studied for aerobic alcohol oxidation. acs.orgrsc.orgnih.gov In these systems, a copper(I) species is oxidized by oxygen to a copper(II) species, which, along with TEMPO, facilitates the oxidation of the alcohol. acs.orgnih.gov The reaction is initiated by the formation of a Cu(II)-alkoxide, followed by a TEMPO-mediated hydrogen atom abstraction to yield the aldehyde and regenerate the Cu(I) catalyst. nih.gov These catalytic systems are attractive for their use of air as the terminal oxidant, making them environmentally friendly.
Synthesis of Non-Canonical Amino Acid Derivatives Bearing 4-Benzoylphenyl Moieties
The ability to incorporate non-canonical amino acids (ncAAs) with unique functionalities into proteins has revolutionized the study of protein structure and function. The 4-benzoylphenyl moiety, due to its photoreactive properties, is a particularly useful functional group for such applications.
Strategies for (2S)-2-amino-3-(4-benzoylphenyl)propanoic acid (pBpa) Synthesis
(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid, also known as p-benzoyl-L-phenylalanine (pBpa), is a photoreactive amino acid analog that can be incorporated into peptides and proteins to study molecular interactions. researchgate.netnih.govpnas.org The synthesis of pBpa has been a subject of interest to enable its use in various biochemical and biophysical studies.
One of the early and convenient methods for preparing pBpa involves several steps starting from commercially available materials. researchgate.net For instance, a synthesis can start from 3-methylbenzophenone, which undergoes bromination to form 3-bromomethylbenzophenone. chemicalbook.com Subsequent reaction with sodium cyanide yields 3-cyanomethylbenzophenone. chemicalbook.com This intermediate is then reacted with diethyl carbonate in the presence of a base like sodium ethoxide. The resulting product is alkylated with methyl iodide and finally undergoes acidic hydrolysis to yield ketoprofen, a related structure. chemicalbook.com A similar multi-step approach starting from 3-(4-bromophenyl)-1-propanol has been reported for the synthesis of a clickable, photoreactive pBpa derivative. rsc.org
Another synthetic strategy involves the use of p-amino-L-phenylalanine as a precursor. However, methods like N-methylation have been reported to result in very low yields, making them less suitable for industrial-scale production. google.com More efficient syntheses often involve the protection of the amino and carboxyl groups of a phenylalanine derivative, followed by the introduction of the benzoyl group and subsequent deprotection. For example, a method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid has been described. google.com
The development of efficient and scalable synthetic routes for pBpa and its derivatives is crucial for its widespread application in chemical biology and drug discovery. rsc.orgnih.gov
Incorporation into Peptides and Proteins through Genetic Code Expansion
The site-specific incorporation of pBpa into proteins is achieved through a technique called genetic code expansion. nih.govresearchgate.netnih.govyoutube.com This powerful methodology allows for the introduction of ncAAs with novel chemical properties into proteins in living cells. nih.govnih.gov The process relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. nih.govresearchgate.net This pair consists of a synthetase that specifically charges its cognate tRNA with the ncAA, and a tRNA that is not recognized by any of the endogenous synthetases of the host organism. nih.gov
To incorporate pBpa, a unique codon, typically the amber stop codon (UAG), is introduced at the desired site in the gene of the protein of interest through mutagenesis. nih.govresearchgate.net The cell is then supplied with the orthogonal aminoacyl-tRNA synthetase that recognizes pBpa, the corresponding orthogonal suppressor tRNA that reads the amber codon, and pBpa itself in the growth medium. nih.govresearchgate.net The engineered synthetase charges the suppressor tRNA with pBpa, and during protein synthesis, when the ribosome encounters the UAG codon, the pBpa-loaded tRNA delivers the ncAA, resulting in its incorporation into the polypeptide chain. youtube.comyoutube.com
This technique has been successfully used to incorporate pBpa into proteins in various organisms, including Escherichia coli and mammalian cells. pnas.orgnih.gov Upon exposure to UV light (around 350-360 nm), the benzophenone group in the incorporated pBpa becomes activated and can form a covalent crosslink with interacting molecules, such as other proteins, in close proximity. pnas.orgresearchgate.net This allows for the identification and mapping of protein-protein interactions within their natural cellular environment. researchgate.net The efficiency of incorporation and crosslinking can be quite high, making pBpa a valuable tool for studying protein networks and validating protein-protein interactions. pnas.orgnih.gov
The development and evolution of new orthogonal synthetase-tRNA pairs continue to expand the repertoire of ncAAs that can be genetically encoded, opening up new possibilities for protein engineering and the study of biological processes. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of this compound, offering detailed insights into the molecular framework.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, characteristic signals are observed for the aromatic protons, the methine proton of the propanoic acid moiety, and the methyl protons. The aromatic protons typically appear as multiplets in the region of δ 7.2-7.8 ppm. The methine proton (α-proton) of the propanoic acid group is expected to be a quartet due to coupling with the adjacent methyl protons, while the methyl protons will appear as a doublet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Key signals include those for the carbonyl carbons of the benzoyl and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the propanoic acid side chain. The carbonyl carbon of the carboxylic acid typically resonates in the range of δ 170-185 ppm, while the ketone carbonyl is found around δ 190-200 ppm.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.27–7.80 (m) | 126.6–138.0 |
| Methine Proton (-CH) | ~3.8 (q) | ~45.0 |
| Methyl Protons (-CH₃) | ~1.5 (d) | ~18.0 |
| Carboxylic Acid Carbon (-COOH) | - | ~178.3 |
| Ketone Carbon (C=O) | - | ~196.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Multinuclear NMR (e.g., ¹¹⁹Sn) for Metal Complex Characterization
While not directly applicable to this compound itself, multinuclear NMR, particularly ¹¹⁹Sn NMR, is invaluable for characterizing its metal complexes, such as organotin(IV) derivatives. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and geometry of the tin center. mdpi.com For instance, a change in coordination from a tetrahedral geometry in the starting organotin reagent to a five- or six-coordinate geometry in the resulting complex with this compound can be readily observed by a significant upfield or downfield shift in the ¹¹⁹Sn NMR spectrum. mdpi.comrsc.org This technique is crucial in confirming the successful coordination of the carboxylate group of the acid to the tin atom. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Key vibrational bands for this compound include:
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often broadened due to hydrogen bonding. docbrown.info
C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ketone C=O stretch of the benzoyl group is observed at a slightly lower wavenumber, around 1650-1680 cm⁻¹.
C-O Stretch: The C-O stretching vibration of the carboxylic acid is usually found in the 1210-1320 cm⁻¹ region.
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching are typically seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Ketone | C=O Stretch | 1650-1680 |
| Carboxylic Acid | C-O Stretch | 1210-1320 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.
Determination of Molecular Mass and Fragmentation Patterns
In a mass spectrum, the molecular ion peak [M]⁺ gives the molecular weight of the compound. For this compound (C₁₆H₁₄O₃), the expected molecular weight is approximately 254.28 g/mol . nih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule may include the loss of the carboxylic acid group (-COOH), the benzoyl group (C₆H₅CO-), or other small fragments. docbrown.info
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound, the exact mass is 254.0943 g/mol . nih.govuni.lu This high precision helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Table 3: Predicted m/z Values for Adducts of this compound in Mass Spectrometry
| Adduct | Predicted m/z |
| [M+H]⁺ | 255.10158 |
| [M+Na]⁺ | 277.08352 |
| [M-H]⁻ | 253.08702 |
Data sourced from PubChemLite. uni.lu
Hyphenated Techniques (e.g., HPLC-MS) for Mixture Analysis
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique for the analysis of complex mixtures. It combines the separation capabilities of HPLC with the detection and identification power of MS. This is particularly useful for monitoring the progress of the synthesis of this compound, identifying any impurities, and quantifying the purity of the final product. Different HPLC methods, such as normal-phase or reverse-phase, can be employed depending on the specific analytical needs. researchgate.netsigmaaldrich.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the quantitative analysis and chromophore characterization of this compound, commonly known as ketoprofen. The molecule's structure contains a benzophenone moiety, which acts as the primary chromophore responsible for its characteristic UV absorption. nih.gov This chromophore is a region within the molecule where the energy difference between molecular orbitals corresponds to the UV-visible spectrum, enabling the absorption of light and subsequent electronic transitions. researchgate.net
Studies have consistently identified a maximum absorption wavelength (λmax) for ketoprofen in the range of 254 nm to 260 nm, depending on the solvent used. mdpi.comsciforum.netipinnovative.comresearchgate.netresearchgate.net For instance, in methanol, the λmax is reported to be around 254-256 nm. mdpi.comipinnovative.com When dissolved in 1M sodium bicarbonate (NaHCO3), the λmax is observed at 260 nm. researchgate.netuobaghdad.edu.iq The intensity of this absorption is directly proportional to the concentration of the compound in the solution, a principle that forms the basis of its quantitative determination. The Beer-Lambert law is obeyed over specific concentration ranges, allowing for accurate quantification in pharmaceutical dosage forms. ipinnovative.com For example, linearity has been demonstrated in concentration ranges from 2.0 µg/mL to 80.0 µg/mL. mdpi.comsciforum.net
The UV spectrum is not only crucial for quantification but also for monitoring the compound during various processes. For example, in HPLC analysis, detection is frequently set at the λmax of 254 nm to achieve optimal sensitivity for ketoprofen. nih.gov The stability of the chromophore under different conditions is also a key aspect, as irradiation can lead to photochemical reactions that alter the molecular structure and, consequently, the UV absorption profile. nih.gov
UV-Vis Spectroscopic Data for this compound
Summary of reported maximum absorption wavelengths (λmax) and validated concentration ranges for the quantitative analysis of this compound in various solvents.
| Solvent | λmax (nm) | Linear Concentration Range (µg/mL) | Reference |
|---|---|---|---|
| Methanol / Ethanol | 254 - 256 | 2.0 - 80.0 | mdpi.com, sciforum.net, ipinnovative.com |
| 1M NaHCO₃ | 260 | 2.5 - 15 | uobaghdad.edu.iq, researchgate.net |
| Acetonitrile (B52724) (acidified) | 254 | 5 - 100 | nih.gov |
X-ray Crystallography and Diffraction Studies
X-ray diffraction techniques are powerful tools for elucidating the three-dimensional atomic arrangement of this compound in its solid state. These methods provide definitive information on molecular conformation, crystal packing, and absolute stereochemistry.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules, including the absolute configuration of chiral centers. nih.gov For this compound, which exists as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers, this technique is crucial. By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample, the precise spatial arrangement of the atoms can be determined, unambiguously establishing its absolute stereochemistry. nih.govnih.gov
Studies on the inclusion complex of racemic ketoprofen with β-cyclodextrin have successfully utilized single-crystal X-ray diffraction. nih.gov These analyses revealed the detailed conformations of both the (R)- and (S)-ketoprofen molecules within the crystal lattice, providing direct evidence of their structure. nih.gov The technique involves growing a suitable single crystal, which can be challenging, and then exposing it to an X-ray beam to collect diffraction data. nih.gov The resulting data allows for the calculation of an electron density map, from which the molecular structure is built and refined. nih.gov
X-ray Powder Diffraction (XRPD) is a rapid analytical technique used to identify the crystalline phases of a material and can provide information on its unit cell dimensions. jinr.ru In the context of this compound, XRPD is widely used to characterize its solid-state properties. The diffraction pattern of pure, crystalline ketoprofen shows a series of sharp, characteristic peaks at specific 2θ angles, confirming its crystalline nature. jinr.ruunand.ac.idresearchgate.netresearchgate.net
XRPD is particularly useful for detecting changes in the crystalline state, such as the transformation from a crystalline to an amorphous form. unand.ac.id For instance, when ketoprofen is formulated into solid dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP), the disappearance of its characteristic diffraction peaks in the XRPD pattern indicates a successful conversion to an amorphous state. unand.ac.id This technique is also employed to confirm the formation of new solid phases, such as cocrystals or complexes with other molecules, by comparing the diffractogram of the new material to that of the starting components. researchgate.net
Characteristic XRPD Peaks for Crystalline this compound
This table lists the prominent 2-theta (2θ) angles from X-ray powder diffraction patterns reported for pure, crystalline ketoprofen, indicating its distinct crystalline structure.
| Reported 2θ Values | Reference |
|---|---|
| 13.1°, 14.2°, 17.12°, 18.3°, 20.06°, 22.83°, 23.7° | unand.ac.id |
| Comparison with ICDD PDF-4 database card 00-038-1582 | jinr.ru |
Heavy atom derivatization is a technique used in X-ray crystallography to solve the "phase problem," which arises because the phases of the diffracted X-rays cannot be directly measured. nih.gov This method involves introducing a heavy atom (an atom with a high atomic number) into the crystal structure without significantly altering the crystal packing. While this technique is a cornerstone of protein crystallography, its application to small molecules like this compound is less common, as direct methods are often sufficient for phase determination.
However, the principles of heavy atom derivatization can be seen in studies involving metal complexes of ketoprofen. For example, the synthesis and crystallographic analysis of a Cu(II) complex with ketoprofen have been reported. researchgate.net In such cases, the strongly scattering metal ion can dominate the diffraction pattern, simplifying the phase determination process. The interaction of the heavy atom with the molecule can also provide additional structural information. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Enantiomeric Purity Assessment
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules like this compound. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of the molecule.
CD spectroscopy is highly effective for chiral recognition. The two enantiomers of ketoprofen, (S)-(+)- and (R)-(-)-, produce CD spectra that are mirror images of each other. This property allows for their distinct identification. The interaction of ketoprofen enantiomers with other chiral molecules, such as cyclodextrins or proteins like serum albumin, can induce significant changes in the CD spectrum. researchgate.netrsc.org For example, studies have shown that various cyclodextrins, particularly β-cyclodextrin, can induce marked differences in the CD spectra of the S(+) and R(−) enantiomers, indicating the formation of inclusion complexes with different geometries. researchgate.net
Furthermore, CD spectroscopy is a powerful tool for assessing enantiomeric purity. By using a chiral selector like β-cyclodextrin, analytical methods have been developed to determine the enantiomeric composition of ketoprofen mixtures. researchgate.net The intensity of the CD signal at a specific wavelength is proportional to the excess of one enantiomer over the other. This relationship allows for the quantitative determination of enantiomeric purity, which is critical in pharmaceutical applications where one enantiomer may have preferred activity. researchgate.netnih.gov The binding of (S)-ketoprofen to different serum albumins also results in distinct induced CD (ICD) spectra, which can be used to understand the binding modes and stereospecific interactions. nih.gov
Chromatographic Methods for Purity Assessment and Reaction Monitoring
A variety of chromatographic techniques are indispensable for the purity assessment, enantiomeric separation, and reaction monitoring of this compound. High-Performance Liquid Chromatography (HPLC) is the most prevalent method. uobaghdad.edu.iqresearchgate.net
For general purity assessment and quantification, reversed-phase HPLC (RP-HPLC) methods are commonly used. nih.govnih.gov These methods typically employ a non-polar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile and water, often acidified with formic or phosphoric acid. nih.govnih.gov Detection is usually performed using a UV detector set at the absorption maximum of ketoprofen, around 254-260 nm. uobaghdad.edu.iqnih.gov These methods are validated for linearity, accuracy, and precision and are used to quantify ketoprofen in pharmaceutical formulations and biological fluids. uobaghdad.edu.iqnih.govresearchgate.net
A crucial application of chromatography is the determination of enantiomeric purity. This is achieved using chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, have proven effective in separating the (R)- and (S)-enantiomers of ketoprofen. nih.govmdpi.com The development of such methods allows for the precise quantification of the unwanted enantiomer (distomer) in enantiomerically pure formulations of dexketoprofen (B22426) ((S)-ketoprofen). nih.govmdpi.com
Other chromatographic techniques have also been employed. Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), can be used for enantiospecific quantification after derivatization of the enantiomers to form diastereomers. nih.gov Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) offer simpler, alternative methods for separation and quantification, for instance, in combined formulations. ijpsonline.com These chromatographic methods are also vital for monitoring the progress of synthesis reactions, allowing for the identification of reactants, intermediates, and final products, thereby ensuring the efficiency and completion of the reaction. mdpi.comgoogle.com
Overview of Chromatographic Methods for this compound Analysis
This table summarizes various chromatographic techniques, their typical conditions, and applications in the analysis of this compound.
| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |
|---|---|---|---|---|
| RP-HPLC | C18 | Acetonitrile/Water/Acid | Purity, Quantification | nih.gov, nih.gov |
| Chiral HPLC | Lux Amylose-2 | Acetonitrile/Water (acidified) | Enantiomeric Purity | nih.gov |
| GC-MS | (Post-derivatization) | - | Enantiospecific Quantification | nih.gov |
| HPTLC | Silica (B1680970) Gel 60 F254 | - | Quantification in Formulations | ijpsonline.com |
| Capillary Electrophoresis (CE) | Fused Silica Capillary | Phosphate buffer with cyclodextrins | Enantiomeric Separation | uliege.be |
Thin-Layer Chromatography (TLC) for Synthesis Control
Thin-Layer Chromatography (TLC) serves as a fundamental and efficient analytical technique for monitoring the progress of chemical reactions, including the synthesis of this compound. Its primary utility lies in the rapid, qualitative assessment of a reaction mixture, allowing chemists to track the consumption of starting materials and the formation of the desired product over time. By spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel), and eluting it with an appropriate mobile phase, the components separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
The control of synthesis for propanoic acid derivatives has been effectively demonstrated using TLC. researchgate.net For instance, in syntheses analogous to the Friedel-Crafts acylation used to produce related structures, TLC can distinguish between the reactants, intermediates, and the final acylated product. researchgate.net The separation is visualized under UV light, where UV-active compounds like this compound appear as dark spots, or by using chemical staining agents. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying components. researchgate.net
The choice of the eluting system (mobile phase) is critical for achieving clear separation. The polarity of the solvent system is adjusted to optimize the Rf values of the components, ideally between 0.2 and 0.8 for accurate assessment. Research on related propanoic acid derivatives has explored various solvent systems. researchgate.netijpsonline.com The dependency of the Rf value on the concentration of mixed solvents provides a clearer image of the possibilities for managing the total synthesis process via TLC. researchgate.net
Table 1: TLC Systems for Analysis of this compound and Related Compounds
| Stationary Phase | Mobile Phase (Solvent System) | Application | Source(s) |
|---|---|---|---|
| Silica Gel 60 F₂₅₄ | Diethyl ether-cyclohexane | Synthesis control of a 2-(4-benzoylphenyl)-2-methyl propanoic acid. | researchgate.net |
| Silica Gel 60 F₂₅₄ | Petroleum ether-ethyl acetate | Synthesis control of a 2-(4-benzoylphenyl)-2-methyl propanoic acid. | researchgate.net |
| Silica gel | Butyl acetate:chloroform:formic acid:benzene:toluene (60:20:20:10:10) | Quantitative determination of ketoprofen in formulations. | ijpsonline.com |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Diastereomeric Separation
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the analysis of this compound, offering high resolution and sensitivity for both quantification and the separation of stereoisomers.
Quantitative Analysis
Reverse-Phase HPLC (RP-HPLC) is the most frequently employed method for the quantitative determination of this compound (ketoprofen) in various samples. uobaghdad.edu.iq In this mode, a non-polar stationary phase, most commonly a C18 (octadecylsilane) column, is used with a polar mobile phase. uobaghdad.edu.iqnih.govscirp.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often a buffer adjusted to an acidic pH (e.g., pH 3.3-3.5) with an acid like phosphoric acid or formic acid. uobaghdad.edu.iqnih.govscirp.org This acidic condition ensures that the carboxylic acid group of the analyte remains protonated, leading to better retention and sharp, symmetrical peak shapes.
Detection is most commonly performed using a UV detector at a wavelength where the benzophenone chromophore exhibits strong absorbance, typically between 233 nm and 260 nm. scirp.orgnih.govwisdomlib.org The method's speed and efficiency are notable, with some analyses being completed in less than 10 minutes. uobaghdad.edu.iqscirp.org The method is validated for parameters including linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. nih.gov
Table 2: Examples of RP-HPLC Methods for Quantitative Analysis of this compound (Ketoprofen)
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Source(s) |
|---|---|---|---|---|---|
| Discovery HS C18 (25 cm x 4.6 mm, 5 µm) | Methanol:Water (70:30 v/v), pH 3.3 with phosphoric acid | 1.0 | 260 | < 10 | uobaghdad.edu.iqscirp.org |
| C18 (125 mm i.d.) | Acetonitrile:Water:Phosphate buffer (40:58:2 v/v/v), pH 3.5 | 1.0 | Not specified | < 10 | uobaghdad.edu.iq |
| Onyx monolithic C18 (100 x 4.6 mm) | Acetonitrile:0.01 M KH₂PO₄ (40:60 v/v), pH 3.5 | 5.0 | 254 | < 5 | nih.gov |
| C18 | Acetonitrile and water with 0.1% (v/v) formic acid (gradient) | 1.0 | Not specified | Not specified | nih.gov |
Diastereomeric Separation
This compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety, meaning it exists as a pair of enantiomers. The separation of these enantiomers is of significant interest. While enantiomers have identical physical properties in an achiral environment, they can be separated chromatographically by two main HPLC approaches: indirect and direct separation. nih.gov
The indirect method involves derivatizing the racemic mixture with an optically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like C18). nih.gov
The direct method, which is often preferred, utilizes a Chiral Stationary Phase (CSP). nih.gov These phases create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times. Cyclodextrin-based CSPs have been shown to be widely applicable for the separation of enantiomers of various pharmaceuticals, including non-steroidal anti-inflammatory drugs like ketoprofen. nih.gov For example, enantioseparation of several 'profen' drugs has been achieved using a dynamically coated pillar array column with hydroxypropyl-β-CD as a chiral selector. nih.gov Another approach involves using "Pirkle" type columns, such as those with N-(3,5-dinitrobenzoyl)(R)-(-)phenylglycine as the chiral ligand, which can separate amide derivatives of related chiral acids. nih.gov The development of a successful chiral separation method allows for the analysis of the enantiomeric purity of the compound.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-benzoylphenyl)-2-methyl propanoic acid |
| Acetonitrile |
| Acetone |
| Benzene |
| Butyl acetate |
| Chloroform |
| Cyclohexane |
| Diethyl ether |
| Formic acid |
| Ketoprofen |
| Methanol |
| Petroleum ether |
| Phosphoric acid |
| Potassium dihydrogen phosphate |
| Sodium dodecyl sulphate (SDS) |
| Toluene |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Stereochemistry-Activity Relationships in 2-(4-Benzoylphenyl)propanoic Acid Derivatives
This compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-ketoprofen and (R)-ketoprofen. nih.govusp.org This stereochemistry is a critical determinant of its biological activity.
The anti-inflammatory effects of ketoprofen (B1673614) are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, key players in the prostaglandin (B15479496) synthesis pathway. nih.govresearchgate.net The (R)-enantiomer is significantly less active in this regard, being 100 to 1000 times less potent than the (S)-form in vitro. researchgate.net Although commercially available ketoprofen is typically a racemic mixture (containing equal amounts of both enantiomers), the beneficial pharmacological action is almost exclusively due to the (S)-form. nih.govnih.gov Interestingly, a degree of metabolic inversion from the (R)- to the (S)-enantiomer can occur in the body, although this process is not complete. nih.gov The distinct activities of the enantiomers underscore the importance of stereospecific interactions with the target enzyme's binding site, a fundamental principle in modern drug design.
Influence of Aromatic Substituents on Molecular Interactions
The 4-benzoylphenyl core of the molecule is a key structural feature that governs its interactions with biological targets. The aromatic rings are involved in crucial binding phenomena, such as π-π stacking and hydrophobic interactions within the active site of the COX enzymes. The nature and position of substituents on these aromatic rings can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity.
Research into aromatic interactions has shown that substituent effects are highly sensitive to changes in orientation and the specific nature of the substituent. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electrostatic potential of the aromatic π-faces. nih.govresearchgate.net In aqueous environments, these substituent effects can be even more pronounced, with the potential to increase the stability of a drug-receptor complex by several orders of magnitude. researchgate.net This is often due to a combination of enhanced electrostatic interactions and favorable entropic contributions related to the desolvation of non-polar surfaces upon binding. researchgate.net While specific studies detailing extensive substitution patterns on the benzoylphenyl core of ketoprofen are not broadly documented in the provided context, these general principles of molecular recognition are directly applicable and form the basis for the rational design of new analogues.
Design and Synthesis of Novel Derivatives and Analogues
The quest for agents with improved therapeutic profiles has led to extensive chemical modification of the this compound scaffold. These efforts aim to enhance efficacy, alter pharmacokinetic properties, or reduce side effects by modifying different parts of the molecule.
The free carboxylic acid group of the propanoic acid moiety is a primary site for chemical modification. While essential for its anti-inflammatory activity, this acidic group is also linked to gastrointestinal side effects. Consequently, a major strategy involves masking this group through esterification or amidation to create prodrugs. These prodrugs are inactive compounds that, after administration, are metabolized in the body to release the active parent drug.
Numerous ester and amide derivatives have been synthesized to improve the drug's properties. For example, creating ester prodrugs has been shown to result in compounds with significant anti-inflammatory activity while demonstrating reduced ulcerogenic potential compared to the parent drug. These modifications can lead to improved oral bioavailability and different pharmacokinetic profiles. Another approach involves converting the carboxylic acid into a hydroxamic acid or a ketoxime, which has been explored to design drugs with dual mechanisms of action, potentially targeting both cyclooxygenases and matrix metalloproteinases.
| Modification Strategy | Rationale | Example Derivative Type | Observed Outcome |
|---|---|---|---|
| Esterification | Masking the free carboxyl group to create prodrugs. | Ester Prodrugs | Significant anti-inflammatory activity with reduced ulcerogenic potential. |
| Amidation | Creating amide-linked prodrugs or novel active compounds. | Amide Derivatives | Modulation of activity and pharmacokinetic properties. |
| Conversion to Hydroxamic Acid | Introducing a new functional group to explore dual-target inhibition. | 2-(3-benzoylphenyl)propanohydroxamic acid | Potent anti-inflammatory and potential anticancer activities. |
Another fruitful avenue in the design of novel analogues is the derivatization of the propanoic acid moiety with various nitrogen-containing heterocyclic compounds. This strategy aims to eliminate the irritating effects of the free carboxyl group and to explore new biological activities. Heterocyclic rings are common structural motifs in many pharmaceuticals and can significantly influence a molecule's physicochemical properties and biological target interactions.
Researchers have successfully synthesized hybrid molecules by linking the ketoprofen skeleton to N-containing heterocycles such as pyrrolidine (B122466), piperidine (B6355638), and tetrahydroquinoline via an amide bond. These modifications can lead to new compounds with altered pharmacological profiles. For instance, the incorporation of a 4-thiazolidinone (B1220212) nucleus, a five-membered heterocyclic ring, has been investigated to enhance anti-inflammatory activity and potentially increase selectivity for the COX-2 enzyme. nih.gov
| Heterocyclic Moiety | Linkage | Purpose of Derivatization | Reference |
|---|---|---|---|
| Pyrrolidine | Amide | To alter the structure and eliminate the free carboxyl group. | |
| Piperidine | Amide | To generate novel hybrid molecules with different properties. | |
| 1,2,3,4-Tetrahydroquinoline | Amide | To explore new biological activities. | |
| 4-Thiazolidinone | Amide (via spacer) | To potentially enhance anti-inflammatory activity and COX-2 selectivity. | nih.gov |
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. In the context of this compound, applying this principle to the large, non-polar 4-benzoylphenyl core could lead to analogues with improved properties such as solubility or metabolic stability.
The rational design of prodrugs is a well-established strategy to overcome undesirable properties of a parent drug, such as poor solubility, chemical instability, or site-specific toxicity. For this compound, the primary goal of prodrug design is often to mask the acidic carboxyl group to mitigate gastrointestinal irritation.
This is typically achieved by forming a chemical linkage, most commonly an ester or an amide, between the drug and a promoiety. The choice of the promoiety and the type of linkage is critical, as it determines the prodrug's stability, solubility, and the rate at which the active drug is released in the body. For example, ester prodrugs of ketoprofen have been synthesized that demonstrate improved pharmacokinetic profiles and a lack of gastric ulceration while retaining the anti-inflammatory activity of the parent compound. More advanced strategies involve creating prodrugs that are activated by specific enzymes found at a target site, such as a site of inflammation, which could lead to more targeted therapy and fewer systemic side effects.
Pharmacophoric Feature Analysis and Ligand-Based Design
The design and discovery of new therapeutic agents based on the structure of this compound, a well-known non-steroidal anti-inflammatory drug (NSAID), heavily relies on understanding its key structural features responsible for its biological activity. nih.gov This process involves identifying the essential pharmacophore, which is the specific three-dimensional arrangement of functional groups that allows the molecule to interact with its biological target, primarily the cyclooxygenase (COX) enzymes. nih.govresearchgate.net
Pharmacophore modeling and ligand-based drug design are computational strategies used to develop new molecules with potentially enhanced potency, selectivity, or a more favorable side-effect profile. nih.govnih.gov By analyzing the structure-activity relationships (SAR) of this compound and its derivatives, researchers can predict which molecular modifications will lead to improved therapeutic candidates. nih.govnih.gov
Ligand-based design efforts often focus on modifying these core elements. For instance, derivatizing the carboxylic acid group can alter the molecule's absorption and reduce gastrointestinal irritation. mdpi.commdpi.com Studies have shown that converting the carboxylic acid to a hydroxamic acid can yield analogues with potent anti-inflammatory and anticancer activities, attributed to the hydroxamate group's ability to form additional hydrogen bonds in the target's active site. nih.gov In contrast, conversion to a ketoxime derivative led to a decline in activity. nih.gov
Another successful strategy involves modifying the terminal phenyl ring to better exploit a secondary binding pocket present in the COX-2 enzyme but not in COX-1. This approach aims to create more selective COX-2 inhibitors, which are desirable for reducing the gastrointestinal side effects associated with non-selective COX inhibition. The introduction of specific substituents, such as an azido (B1232118) (N₃) group, at the para-position of the terminal phenyl ring has led to compounds with significantly enhanced COX-2 selectivity and potency. researchgate.net Molecular modeling suggests the azido group can be inserted deep into this secondary pocket, forming favorable interactions. researchgate.net
The table below summarizes the key pharmacophoric features of this compound and their significance in its biological activity.
Table 1: Pharmacophoric Features of this compound
| Pharmacophoric Feature | Significance for Biological Activity |
|---|---|
| Propanoic Acid Moiety | The carboxylic acid group is a critical binding element, often acting as a hydrogen bond donor and acceptor. It typically interacts with key amino acid residues like Arginine in the active site of COX enzymes. Its acidity and pKa value influence absorption and distribution. mdpi.com |
| Aromatic Rings | The two phenyl rings (one from the phenylpropanoic acid core and one from the benzoyl group) are involved in hydrophobic and π-π stacking interactions within the enzyme's active site, contributing significantly to binding affinity. nih.gov |
| Ketone Linker | The ketone group (C=O) separating the two aromatic rings helps to establish the correct spatial orientation and conformation of the phenyl rings for optimal binding. Replacing this linker with other groups like ethers or sulfones can modulate activity. nih.gov |
Building on this pharmacophoric understanding, numerous analogs have been synthesized and evaluated to establish a clear structure-activity relationship (SAR). The goal is often to enhance selectivity for the COX-2 isozyme over COX-1 to develop safer anti-inflammatory agents.
The following table presents data on a series of this compound analogs where the terminal phenyl ring was modified, demonstrating the impact of different substituents on COX-2 inhibition and selectivity.
Table 2: Structure-Activity Relationship of Selected this compound Analogs against COX Enzymes
| Compound | R₃ Substituent on Terminal Phenyl Ring | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
|---|---|---|---|
| Analog 1 | -NHCOMe | Data not specified | >1100 |
| Analog 2 | -SO₂Me | Data not specified | >1100 |
| Analog 3 (8a/8b) | -N₃ (azido) | 0.057 - 0.085 | >1298 |
| Ketoprofen | -H | Data not specified | Low selectivity |
| Celecoxib (Reference) | N/A | Data not specified | High selectivity |
Data sourced from a study on ketoprofen analogs as potent COX-2 inhibitors. researchgate.net The selectivity index (SI) is the ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A higher value indicates greater selectivity for COX-2.
The data clearly indicates that modifying the terminal phenyl ring with specific substituents dramatically enhances COX-2 selectivity. researchgate.net The inhibitory potency follows the trend N₃ >> SO₂Me > NHCOMe, highlighting the azido group as a particularly effective pharmacophoric feature for designing selective COX-2 inhibitors based on the this compound scaffold. researchgate.net These SAR studies are invaluable for the rational design of new, more effective, and safer anti-inflammatory drugs. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is instrumental in understanding the binding mechanism and predicting the affinity between the ligand and its receptor.
Molecular docking studies have been extensively used to predict how 2-(4-Benzoylphenyl)propanoic acid and its derivatives bind to various biological targets, most notably Cyclooxygenase (COX) enzymes and Human Serum Albumin (HSA).
Studies targeting COX enzymes have revealed specific binding orientations. For instance, when docked into the active site of COX-1, Ketoprofen (B1673614) is predicted to bind deep within the binding pocket. researchgate.net Similarly, docking simulations against the COX-2 enzyme (PDB ID: 5F1A) have been performed to rationalize the search for new potential anti-inflammatory compounds derived from Ketoprofen. nih.gov These studies identify the most stable binding poses based on scoring functions, which estimate the binding energy. For example, the binding energy of Ketoprofen with COX-1 has been reported to be -11.2 kcal/mol. researchgate.net
Derivatives of Ketoprofen have also been designed and evaluated using docking. In one study, hydroxamic acid and ketoximic acid derivatives of Ketoprofen were docked into COX-1 and COX-2 active sites. nih.gov The results showed that these derivatives docked in a similar manner to known inhibitors like ibuprofen (B1674241) and SC-558 and exhibited better binding profiles in terms of binding energy compared to the parent Ketoprofen. nih.gov
Docking studies have also been crucial in understanding the interaction of Ketoprofen with transport proteins like HSA. These studies identified four main potential binding sites: Sudlow site I (subdomain IIA), Sudlow site II (subdomain IIIA), site III, and a cleft region. mdpi.comresearchgate.net Ketoprofen is known to interact primarily with Sudlow's site II in subdomain IIIA of HSA. researchgate.net
| Compound | Target Protein | Binding Site | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Ketoprofen | COX-1 | Active Site | -11.2 | researchgate.net |
| Ketoprofen Analogue (Compound 2) | COX-1 | Active Site | Superior to Ketoprofen | nih.gov |
| Ketoprofen Analogue (Compound 3) | COX-2 | Active Site | Superior to Ketoprofen | nih.gov |
| Ketoprofen | Human Serum Albumin (HSA) | Sudlow Site II (Subdomain IIIA) | Not Specified | researchgate.net |
The binding of this compound to its targets is stabilized by a network of intermolecular interactions. Docking studies provide detailed insights into these interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking.
In the context of COX-1, the binding of Ketoprofen is characterized by pi-sigma, alkyl, and pi-alkyl interactions with residues such as Phe393, Trp6, Leu21, Leu20, and Ala24. researchgate.net For its derivatives, docking analyses revealed that a hydroxamate group could form extra hydrogen bonds at the active site, justifying enhanced biological activity. nih.gov
When binding to HSA, the interactions are multifaceted. Tyr-411, located in Sudlow's site II, is a crucial residue, forming both hydrophobic and hydrogen bonds with Ketoprofen. researchgate.net For derivatives of Ketoprofen, studies have shown that salt bridges are a predominant interaction in Sudlow site I. researchgate.net The lipophilic nature of Ketoprofen and its derivatives also leads to significant hydrophobic interactions with the protein. mdpi.com For example, hydrophobic interactions between the aromatic rings of Ketoprofen molecules have been observed in simulations involving silica (B1680970) surfaces. nih.gov
| Target Protein | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| COX-1 | Phe393, Trp6, Leu21, Leu20, Ala24 | Pi-sigma, Alkyl, Pi-alkyl | researchgate.net |
| Human Serum Albumin (HSA) | Tyr-411 | Hydrogen Bonding, Hydrophobic | researchgate.net |
| Human Serum Albumin (HSA) | Multiple residues in Sudlow Site I | Salt Bridges | researchgate.net |
| Matrix Metalloproteinase-3 (MMP-3) | Catalytic Domain | Hydrogen Bonding (for derivatives) | nih.gov |
Molecular Dynamics (MD) Simulations
MD simulations offer a dynamic view of the compound-target complexes, providing information on their conformational changes and stability over time, which complements the static picture from molecular docking.
MD simulations have been employed to study the dynamic behavior of this compound in various environments. Simulations of Ketoprofen in its amorphous state have been used to investigate its molecular mobility and relaxation processes. nih.gov These studies are important for understanding the physicochemical properties of the solid form of the drug.
Simulations of Ketoprofen and its derivatives in complex with proteins like HSA have been performed to observe the dynamic evolution of their binding. mdpi.com A 100 ns MD simulation can track the movement of the ligand within the binding pocket and the corresponding conformational adjustments of the protein. mdpi.com Such simulations have shown that water molecules can mediate interactions, with both the drug and water molecules forming hydrogen bonds with a hydrated silica surface, for instance. nih.gov The visualization of the simulation trajectory over time allows for a detailed analysis of how the ligand-protein complex adapts and maintains its binding pose. mdpi.com
The stability of the ligand-protein complex during an MD simulation is a key indicator of a viable binding mode. Several metrics are used to quantify this stability.
Root-Mean-Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and remains stable throughout the simulation. Studies on Ketoprofen derivatives complexed with HSA have used RMSD to confirm the stability of the simulated systems. mdpi.com
Hydrogen Bonds: The number of hydrogen bonds between the ligand and the protein is monitored throughout the simulation. A consistent presence of key hydrogen bonds indicates a stable interaction. mdpi.com
In a study of Ketoprofen derivatives with HSA, MD simulations were run for 100 ns to evaluate the stability of the complexes. mdpi.com The stability was assessed by calculating the average RMSD of the protein backbone and the ligand's heavy atoms, the RG of the protein, and the number of hydrogen bonds formed between the ligand and protein over the simulation time. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
While extensive QSAR studies focusing solely on this compound are not prominently detailed in the provided context, related in-silico protocols have been applied to its analogues. For example, a study designed 72 new potential anti-inflammatory compounds based on the Ketoprofen structure. nih.gov This work employed an in-silico protocol that combined molecular docking with the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, drug-likeness rules, and analysis of the molecular electrostatic potential (MEP). nih.gov This approach functions similarly to QSAR by using structural and physicochemical properties to predict activity. The study found that six of the new analogues had a binding mode, binding energy, and stability in the active site of COX-2 similar to Ketoprofen, suggesting they could be potent inhibitors. nih.gov The analysis of MEP helped to understand the origin of the potential increase in anti-inflammatory activity by revealing preferential sites for new bond formation. nih.gov
In a broader context, 3D-QSAR models have been developed for other series of anti-inflammatory agents, yielding statistically significant models with high correlation coefficients (R²) and predictive power (Q²), which are then validated to ensure their robustness. nih.gov Such methodologies provide a framework that could be applied to a series of Ketoprofen derivatives to guide the synthesis of more potent compounds.
A Computational Examination of this compound
The compound this compound is a subject of interest within computational chemistry, where molecular modeling and in silico techniques are employed to predict its behavior, characteristics, and potential as a scaffold for new chemical entities. These computational investigations are crucial for accelerating research and development by prioritizing synthetic efforts and providing insights into molecular interactions.
Computational studies provide a powerful lens through which the properties and potential applications of this compound and its analogues can be explored. These methods range from the development of predictive models to the design of novel virtual compounds.
Predictive modeling in computational chemistry allows researchers to forecast how specific changes to a molecule's structure will impact its biological activity. While direct modeling studies on this compound are not extensively detailed in public literature, the principles are well-established through research on its isomer, 2-(3-benzoylphenyl)propanoic acid (ketoprofen).
Research on ketoprofen derivatives demonstrates this process. For example, ketoprofen has been chemically modified to synthesize new compounds such as 2-(3-benzoyl phenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid. technologynetworks.comresearchgate.netresearchgate.net Computational models, particularly molecular docking, are then used to predict the interaction of these new derivatives with biological targets. technologynetworks.comresearchgate.net By simulating the binding of these modified compounds into the active sites of enzymes like cyclooxygenases (COXs) or matrix metalloproteinases (MMPs), these models can predict their potential efficacy. technologynetworks.comresearchgate.net This in silico analysis helps to explain the experimental findings and provides a rational basis for designing future compounds with improved or dual-target activities. technologynetworks.com
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are powerful computational tools used to establish a correlation between the 3D properties of a series of molecules and their biological activities. nih.gov One prominent 3D-QSAR technique is Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov
In a CoMSIA study, a set of structurally related compounds, such as a library of this compound derivatives, are aligned based on a common substructure. The method then calculates several molecular fields around each molecule to describe its properties in 3D space. researchgate.net These fields typically include steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties. nih.govresearchgate.net
A statistical model is then generated, relating the variations in these fields to the observed biological activity of the compounds. The robustness and predictive power of the resulting model are assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²pred). nih.govnih.gov The final output includes contour maps that visualize regions where specific properties are favorable or unfavorable for activity, guiding the rational design of new, more potent molecules. nih.gov
Table 1: Key Molecular Fields in CoMSIA
| Field Type | Description |
| Steric | Describes the spatial shape and bulk of the molecule. |
| Electrostatic | Represents the distribution of partial atomic charges. |
| Hydrophobic | Indicates regions that are likely to engage in hydrophobic (lipophilic) interactions. |
| Hydrogen-Bond Donor | Highlights areas where the molecule can donate a hydrogen bond. |
| Hydrogen-Bond Acceptor | Highlights areas where the molecule can accept a hydrogen bond. |
This table summarizes the five major descriptor fields typically used in a CoMSIA study to quantify the structural features of molecules and correlate them with biological activity.
In silico screening and virtual library design are computational strategies that leverage predictive models to explore novel chemical space efficiently. This process involves the creation of a large, "virtual" library of compounds based on a core scaffold like this compound. nih.gov
The design of these virtual libraries is often guided by a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov For a series of phenylpropanoic acid derivatives, a pharmacophore might include an acidic group, an aromatic ring, and a bulky hydrophobic region, all connected by a flexible linker. nih.gov
Once the virtual library is generated, these compounds are rapidly screened using computational methods such as molecular docking or the previously developed QSAR models. researchgate.net This screening process filters the library to identify a smaller subset of compounds with the highest predicted activity or best binding affinity to a target protein. researchgate.net This approach allows researchers to prioritize the most promising candidates for chemical synthesis and experimental testing, significantly reducing the time and cost associated with drug discovery.
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Computational methods are widely used to predict these properties for chemical characterization. nih.gov For this compound, several key descriptors can be calculated to estimate its characteristics. nih.govuni.lu
One of the most important descriptors is the calculated LogP (cLogP), which is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. The XLogP3 value, a specific algorithm for calculating LogP, is one such prediction. nih.gov Other important predicted descriptors include the topological polar surface area (TPSA), which relates to a molecule's potential for membrane permeability, and counts of hydrogen bond donors and acceptors, which are crucial for molecular interactions. nih.gov
Table 2: Predicted Physicochemical Descriptors for this compound
| Descriptor | Predicted Value | Reference |
| Molecular Formula | C₁₆H₁₄O₃ | nih.gov |
| Molecular Weight | 254.28 g/mol | nih.gov |
| XLogP3 | 3.1 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | nih.gov |
| Monoisotopic Mass | 254.094294304 Da | nih.gov |
This table presents key physicochemical properties for this compound as computed by various cheminformatics tools and aggregated in the PubChem database. nih.gov
Mechanistic Investigations at the Molecular and Enzymatic Levels
Enzyme Inhibition Kinetics and Binding Modalities
The primary mechanism of action for 2-(4-Benzoylphenyl)propanoic acid involves the inhibition of specific enzymes, most notably cyclooxygenases. drugbank.comyoutube.com However, its inhibitory effects extend to other enzymatic targets as well.
Interaction with Cyclooxygenase Enzymes (COX-1, COX-2)
This compound functions as a non-specific inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. drugbank.com These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. drugbank.comyoutube.com By inhibiting COX enzymes, this compound effectively reduces the production of these pro-inflammatory molecules. drugbank.com
The S-(+)-enantiomer of ketoprofen (B1673614), also known as dexketoprofen (B22426), is a particularly potent inhibitor of both COX-1 and COX-2. selleckchem.com Studies have reported IC50 values of 1.9 nM for COX-1 and 27 nM for COX-2, indicating a strong inhibitory effect on both isoforms. selleckchem.com The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of the gastrointestinal side effects. drugbank.com The inhibitory action on prostaglandin (B15479496) synthesis has been demonstrated in various models, including the ex vivo inhibition of PGE2 biosynthesis in the renal medulla of rats. nih.gov
Table 1: Inhibitory Concentration (IC50) of S-(+)-Ketoprofen on COX Enzymes
| Enzyme | IC50 |
| COX-1 | 1.9 nM |
| COX-2 | 27 nM |
This table is based on data from Selleck Chemicals. selleckchem.com
Inhibition of Specific Enzymatic Targets
Beyond its well-documented effects on cyclooxygenases, this compound has been shown to interact with other enzymes, including tyrosyl-tRNA synthetase and matrix metalloproteinases.
Tyrosyl-tRNA Synthetase: Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme in protein biosynthesis, responsible for attaching the amino acid tyrosine to its corresponding tRNA. nih.govnih.gov Inhibition of this enzyme can be a strategy for developing new antibacterial agents. nih.govnih.gov While direct inhibitory studies of this compound on TyrRS are not extensively detailed in the provided results, the general class of aminoacyl-tRNA synthetase inhibitors is a significant area of research for antimicrobial development. nih.gov
Matrix Metalloproteinases (MMPs): Matrix metalloproteinases are a family of enzymes involved in the degradation of extracellular matrix components. nih.gov Their activity is crucial in both normal physiological processes and pathological conditions like osteoarthritis and tumor invasion. nih.gov Studies have shown that topical application of ketoprofen can decrease the expression of matrix metalloproteinase-2 (MMP-2). nih.gov This reduction in MMP-2 expression has been linked to the suppression of tumor growth and pulmonary metastasis in animal models of osteosarcoma. nih.gov In patients with osteoarthritis, treatment with NSAIDs, including by implication ketoprofen, has been found to significantly reduce the levels of MMP-3. nih.gov
Receptor Agonism/Antagonism Mechanisms
The interaction of this compound with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor gamma (PPARγ), has been a subject of investigation. PPARs are a group of nuclear receptors that play a significant role in regulating lipid metabolism, cellular differentiation, and inflammation. nih.govnih.gov
Some studies have explored the potential of this compound and its derivatives to interact with PPARγ. For instance, research on S-ketoprofen's protective effects against oxidative stress-induced cell death in renal cells indicated that this protection was independent of PPARγ activation. nih.gov The study found that a PPARγ antagonist did not affect the observed cell death, suggesting that the protective mechanism of S-ketoprofen in this context is not mediated through PPARγ. nih.gov While many NSAIDs can bind to PPARs, the precise nature and functional consequence of the interaction between this compound and PPARγ require further elucidation. nih.gov
Protein-Ligand Binding Studies: Elucidating Molecular Recognition
Understanding how this compound binds to proteins is crucial for comprehending its pharmacokinetics and pharmacodynamics. Various techniques, including chemical cross-linking and in silico modeling, have been employed to characterize these interactions.
Characterization of Binding Sites via Chemical Cross-linking
Chemical cross-linking, particularly using photo-reactive amino acids, is a powerful technique to identify and map protein-ligand binding sites. nih.govwikipedia.orgspringernature.com This method involves incorporating an amino acid analog with a photo-reactive group into a protein. nih.gov Upon UV irradiation, the analog forms a covalent bond with nearby molecules, effectively "trapping" the interaction. nih.govwikipedia.org While specific studies detailing the use of photo-cross-linking amino acids to characterize the binding sites of this compound were not found in the provided search results, this methodology is generally applicable for elucidating such interactions. nih.govnih.gov For example, the use of p-benzoyl-L-phenylalanine (pBpa), a photo-reactive amino acid, has been demonstrated to map protein-DNA interactions. nih.gov
In Silico Assessment of Protein Affinity
Computational methods, or in silico studies, are increasingly used to predict and analyze the binding of drugs to proteins. nih.gov Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a critical role in the transport and disposition of many drugs, including this compound. nih.govacs.org
In silico docking studies have been performed to investigate the interaction between this compound and HSA. mdpi.comresearchgate.netnih.gov These studies predict the binding affinity and the specific binding sites on the albumin molecule. HSA has two primary drug-binding sites, known as Sudlow site I and site II. acs.org Molecular docking calculations for this compound with HSA have shown favorable binding scores at both sites, with a slightly higher affinity for site II in some studies. mdpi.com Specifically, one study reported docking score values of 61.4, 71.2, and 66.0 for sites I, II, and III, respectively. mdpi.com Another study confirmed that profen drugs, a class to which ketoprofen belongs, are generally site II binders. nih.gov The interaction is primarily driven by hydrophobic interactions and hydrogen bonding with specific amino acid residues within the binding pocket, such as Tyr-411 in Sudlow's site II. researchgate.net
Table 2: In Silico Docking Scores of this compound with Human Serum Albumin Binding Sites
| Binding Site | Docking Score (dimensionless) |
| Site I (Subdomain IIA) | 61.4 |
| Site II (Subdomain IIIA) | 71.2 |
| Site III (Subdomain IB) | 66.0 |
This table is based on data from a 2024 study published in Molecules. mdpi.com
Biotransformation Pathways and Metabolite Characterization
Identification of Phase I Metabolites (e.g., Hydroxylated Derivatives, Reduced Ketones)
Phase I metabolism generally introduces or exposes functional groups on the parent molecule. For a compound with the structure of this compound, the anticipated Phase I reactions would include:
Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings. This could occur on either the phenyl ring attached to the propanoic acid moiety or the phenyl ring of the benzoyl group.
Ketone Reduction: The carbonyl group of the benzoyl moiety could be reduced to a secondary alcohol, forming a hydroxylated metabolite.
Extensive searches of scientific databases have not yielded any studies that identify or characterize these potential Phase I metabolites for this compound.
Elucidation of Phase II Conjugation Pathways (e.g., Glucuronidation)
Following Phase I, the modified compounds, or the parent compound itself if it possesses a suitable functional group, undergo Phase II conjugation. In this phase, an endogenous molecule is attached to the xenobiotic, further increasing its polarity. For this compound, the primary expected Phase II pathway would be:
Glucuronidation: The carboxylic acid group of the propanoic acid side chain is a prime site for conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
Despite the chemical likelihood of this pathway, no experimental data confirming the formation of a glucuronide conjugate of this compound has been found in the available literature.
Investigation of Enzymatic Roles in Biotransformation (e.g., Cytochrome P450)
The enzymes responsible for Phase I and Phase II metabolism are critical to understanding a compound's pharmacokinetic profile.
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is the primary catalyst for Phase I oxidative metabolism. Specific CYP isozymes (e.g., CYP3A4, CYP2C9) would likely be investigated for their role in the potential hydroxylation of this compound.
UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation that would be expected to occur as a major Phase II pathway.
Currently, there are no published studies that have investigated or identified the specific CYP or UGT enzymes involved in the metabolism of this compound.
Advanced Materials Chemistry and Delivery System Design
Nanoparticle Encapsulation and Drug Loading Mechanisms
The encapsulation of 2-(4-Benzoylphenyl)propanoic acid into nanocarriers represents a significant strategy for developing advanced delivery systems. This approach utilizes nanotechnology to modify the compound's behavior and delivery characteristics.
Iron oxide (Fe3O4) magnetic nanoparticles have been investigated as effective nanocarriers for this compound. mdpi.comresearchgate.net These nanoparticles are synthesized via methods like conventional co-precipitation from aqueous Fe2+/Fe3+ salt solutions. mdpi.comresearchgate.net The resulting nanoparticles are typically spherical, with a size range optimal for biomedical applications (10 to 100 nm) to avoid rapid clearance by the body's filtration systems. mdpi.com Their magnetic properties are a key feature, offering the potential for targeted delivery to specific sites within the body through the application of an external magnetic field. mdpi.com Studies show that the morphology of these nanoparticles is generally uniform and remains stable throughout the processes of surface modification and drug loading. mdpi.com
To effectively load this compound, the surface of the Fe3O4 nanoparticles requires modification. mdpi.comresearchgate.net A common and effective method is silanization, using agents such as (3-aminopropyl)triethoxysilane (APTES). mdpi.comresearchgate.net This process grafts aminopropylsilane (B1237648) groups onto the nanoparticle surface, creating covalent bonds and introducing free primary amine (-NH2) groups. mdpi.comresearchgate.net This modification transforms the nanoparticle surface, imparting basic properties that are crucial for interacting with acidic drug molecules. mdpi.comresearchgate.net The successful grafting of APTES is confirmed through characterization techniques like Fourier Transform Infrared Spectroscopy (FTIR), which detects N-H bending vibrations, and Energy Dispersive X-ray Spectroscopy (EDX), which shows the presence of silicon. mdpi.comresearchgate.net
The primary mechanism for loading this compound onto the APTES-modified Fe3O4 nanoparticles is a direct chemical interaction. mdpi.comresearchgate.net A significant ionic interaction occurs between the negatively charged carboxylic group (-COOH) of the acidic this compound and the positively charged, basic amine groups (-NH2) on the nanoparticle surface. mdpi.comresearchgate.net This electrostatic attraction allows the drug to be effectively adsorbed onto the nanocarrier. mdpi.comresearchgate.net FTIR analysis confirms this interaction, and EDX analysis provides quantitative data on the surface composition, showing an increase in carbon content after the drug is loaded, which verifies successful adsorption. researchgate.net
Table 1: Surface Composition Analysis of Nanoparticles via EDX This table presents representative data on the elemental composition of Fe3O4 nanoparticles before and after surface modification and drug loading, confirming the successful adsorption of this compound.
| Sample | % Fe | % O | % Si | % C |
| Naked Fe3O4 | Present | Present | - | - |
| APTES-Modified Fe3O4 | Present | Present | Present | Increased |
| Drug-Loaded Nanoparticle | Present | Present | Present | Further Increased |
Supramolecular Chemistry and Host-Guest Interactions for Complex Formation
This compound is a notable guest molecule in the field of supramolecular chemistry, forming inclusion complexes with various host molecules, particularly cyclodextrins. researchgate.netnih.govijpsonline.com These non-covalent interactions are driven by the need for the hydrophobic drug molecule to find a more favorable environment within the hydrophobic cavity of the host molecule when in an aqueous solution. aip.org
Research has demonstrated the successful formation of inclusion complexes with native β-cyclodextrin (β-CD), as well as modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (MCD). researchgate.netnih.govnih.gov The formation of these complexes is typically achieved through methods such as kneading, co-evaporation, freeze-drying, and ultrasonication. researchgate.netnih.gov
The interaction involves the insertion of the benzoylphenyl portion of the this compound molecule into the cyclodextrin's internal cavity. aip.org This host-guest relationship is governed by hydrophobic and van der Waals forces. aip.org Studies consistently show a 1:1 stoichiometric ratio for the complex, meaning one molecule of the drug complexes with one molecule of the cyclodextrin. nih.govnih.gov The binding constant for the complex formed with β-cyclodextrin has been estimated to be approximately 2400 M⁻¹. mdpi.com The formation of these inclusion complexes is confirmed through various analytical techniques, including NMR spectroscopy, which shows chemical shifts in the protons of both the host and guest molecules, and differential scanning calorimetry, which indicates the formation of a new solid phase with altered thermal properties. mdpi.comresearchgate.netnih.gov
Utilization in Advanced Chemical Synthesis (e.g., Peptide Synthesis Supports)
While this compound itself is not documented as a support for peptide synthesis, its amino acid derivative, (S)-2-amino-3-(4-benzoylphenyl)propanoic acid, is recognized as a useful building block in this field. medchemexpress.comabmole.commedchemexpress.com This derivative, an alanine (B10760859) derivative, is utilized in the process of creating synthetic peptides. medchemexpress.comabmole.com In solid-phase peptide synthesis (SPPS), amino acids are sequentially coupled to a growing peptide chain that is anchored to an insoluble resin support. peptide2.comlibretexts.org The use of specialized, non-canonical amino acids like (S)-2-amino-3-(4-benzoylphenyl)propanoic acid allows for the introduction of unique functionalities into the final peptide, which can be valuable for studying protein structure and function or for creating novel therapeutic peptides. peptide2.com
Environmental Fate and Chemical Degradation Studies if Applicable to the Compound Class
Pathways of Chemical Degradation in Environmental Matrices
The degradation of 2-(4-Benzoylphenyl)propanoic acid in the environment is influenced by factors such as the presence of microorganisms and light. Inadequate removal in wastewater treatment plants (WWTPs) contributes to its persistence and accumulation in aquatic ecosystems. nih.gov
Microbial degradation is a key process in the breakdown of Ketoprofen (B1673614). For instance, a microbial consortium has been shown to degrade Ketoprofen through a pathway similar to that of biphenyl. ethz.ch A primary initial step in the microbial degradation of Ketoprofen involves the reduction of its ketone group, leading to the formation of 2-[(3-Hydroxy(phenyl)methyl)phenyl]-propanoic acid. ethz.ch The white-rot fungus Trametes versicolor is capable of this transformation. ethz.ch Further degradation can proceed through hydroxylation, producing derivatives such as 2-(3-Benzoyl-4-hydroxyphenyl)-propanoic acid and 2-[3-(4-Hydroxybenzoyl)phenyl]-propanoic acid, although these are typically observed in minor quantities. ethz.ch The proposed degradation can lead to intermediates like 2-{3-[Carboxylato(hydroxy)methyl]phenyl}propanoate and 2-[3-(Carboxylatocarbonyl)phenyl]propanoate. ethz.ch
The following table summarizes the key degradation products of this compound identified in environmental studies.
| Degradation Product | Formation Pathway | Reference |
| 2-[(3-Hydroxy(phenyl)methyl)phenyl]-propanoic acid | Reduction of the ketone group | ethz.ch |
| 2-(3-Benzoyl-4-hydroxyphenyl)-propanoic acid | Hydroxylation | ethz.ch |
| 2-[3-(4-Hydroxybenzoyl)phenyl]-propanoic acid | Hydroxylation | ethz.ch |
| 2-{3-[Carboxylato(hydroxy)methyl]phenyl}propanoate | Proposed intermediate | ethz.ch |
| 2-[3-(Carboxylatocarbonyl)phenyl]propanoate | Observed in high concentrations | ethz.ch |
Molecular Basis of Ecotoxicological Interactions
The ecotoxicological effects of this compound and its transformation products extend to a wide array of organisms, including microorganisms, invertebrates, vertebrates, and plants. nih.govresearchgate.net The molecular interactions underlying these effects are a growing area of research.
Effects on Microorganisms: Ketoprofen can significantly alter the abundance, structure, and metabolic activity of microbial communities in the soil and rhizosphere. researchgate.net For example, studies have shown that while it can lead to an increase in bacterial abundance, it may have an adverse effect on fungal populations at high concentrations. researchgate.netfrontiersin.org These alterations can disrupt essential ecosystem services provided by the microbiota. researchgate.net
Effects on Invertebrates: Aquatic invertebrates such as arthropods and mollusks have shown susceptibility to Ketoprofen's toxic effects. frontiersin.org
Effects on Vertebrates: In aquatic vertebrates, particularly fish, Ketoprofen has been shown to bioaccumulate. frontiersin.org This accumulation can lead to various adverse effects.
Effects on Plants: The presence of Ketoprofen in animal manure, a consequence of its use in cattle, can lead to its introduction into agricultural environments. frontiersin.org This can impact plant life, with documented enzymatic changes in aquatic macrophytes like Lemna minor. researchgate.net
The racemic nature of Ketoprofen, along with its enantiomers and transformation products, contributes to its broad-spectrum ecotoxicological impact. nih.govnih.gov These compounds can interfere with fundamental biological processes in non-target organisms.
The following table provides a summary of the observed ecotoxicological effects of this compound on different organisms.
| Organism Group | Observed Ecotoxicological Effects | Reference |
| Microorganisms | Altered abundance, structure, and metabolic activity of microbial communities. | researchgate.net |
| Invertebrates | Toxic effects on arthropods and mollusks. | frontiersin.org |
| Vertebrates | Bioaccumulation in aquatic vertebrates. | frontiersin.org |
| Plants | Enzymatic changes in aquatic macrophytes. | researchgate.net |
Future Directions and Emerging Research Areas
Design and Synthesis of Next-Generation Derivatives with Tailored Chemical Profiles
The core structure of 2-(4-Benzoylphenyl)propanoic acid serves as a versatile scaffold for the design and synthesis of next-generation derivatives with highly specific chemical profiles. Research is moving beyond simple modifications to the creation of complex molecular entities designed for enhanced efficacy and novel applications.
One promising strategy involves the synthesis of mutual prodrugs. For instance, researchers have successfully conjugated this compound with natural antioxidants like thymol (B1683141), menthol, and guaiacol. researchgate.net The objective of creating these Ketoprofen-antioxidant derivatives is to generate a single chemical entity that combines complementary pharmacological actions, potentially offering improved anti-inflammatory activity. researchgate.net
Another area of active research is the development of derivatives for advanced drug delivery systems. A methacrylic derivative of ketoprofen (B1673614) has been synthesized by linking the carboxylic group to 2-hydroxyethyl methacrylate (B99206) (HEMA). mdpi.com This modification creates an ester bond that can be incorporated into polymeric nanoparticles, allowing for controlled release. mdpi.com Similarly, new series of derivatives, such as those incorporating 4-thiazolidinone (B1220212) or isoquinoline (B145761) moieties, have been synthesized and evaluated for their biological activities. researchgate.netuomustansiriyah.edu.iq These efforts aim to create compounds with tailored properties, such as improved absorption, distribution, metabolism, and excretion (ADME) profiles. uomustansiriyah.edu.iq The synthesis of these novel derivatives often involves multi-step reactions, starting from the basic ketoprofen structure. researchgate.netresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of drug discovery and molecular design. nih.govnih.gov For compounds like this compound, these computational tools offer a powerful approach to accelerate the development of new derivatives. mdpi.com
Computer-Aided Drug Design (CADD) has become an indispensable tool for designing next-generation Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). mdpi.com Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) models are employed to predict how a molecule will interact with its biological target, such as the cyclooxygenase (COX) enzymes. mdpi.comnih.govyoutube.com This allows for the rational design of molecules with optimized structures for enhanced potency and safety. mdpi.com For example, molecular docking studies have been used to evaluate new ketoprofen derivatives as potential COX-2 inhibitors. uomustansiriyah.edu.iq
Table 1: AI and Machine Learning Techniques in Drug Design
| Technique | Application in Compound Design | Potential Benefit for this compound |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. youtube.com | Design of derivatives with higher selectivity for specific enzyme isoforms (e.g., COX-2). mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the stability of ligand-protein complexes. nih.gov | Provides insights into the dynamic behavior of derivatives at the target site, aiding in rational design. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity. youtube.com | Optimizes existing derivatives for enhanced potency and improved safety profiles. mdpi.com |
| Generative AI / Deep Learning | Creates novel molecular structures with desired properties from scratch. nih.govresearchgate.net | Discovery of new scaffolds with unique mechanisms of action or improved pharmacokinetic properties. arxiv.org |
| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. mdpi.com | Rapidly identifies promising new candidates from vast chemical databases for further testing. youtube.com |
Development of Integrated Analytical Platforms for Comprehensive Characterization
The development of robust and sensitive analytical methods is crucial for the quality control and characterization of this compound and its new derivatives. uobaghdad.edu.iq Research in this area focuses on creating integrated analytical platforms that offer comprehensive and efficient analysis in various matrices, from pharmaceutical formulations to biological samples. uobaghdad.edu.iqnih.gov
High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique, often coupled with UV or mass spectrometry (MS) detectors for high sensitivity and specificity. uobaghdad.edu.iqnih.gov Methods have been developed for the simultaneous determination of ketoprofen and its degradation products. uobaghdad.edu.iq The continuous optimization of HPLC conditions, such as mobile phase composition, flow rate, and column temperature, aims to achieve rapid and efficient separations. nih.gov
Beyond traditional chromatography, there is a growing interest in the development of novel sensor technologies. Electrochemical sensors, for example, offer a simple, cost-effective, and sensitive alternative for the detection of ketoprofen. tandfonline.com These sensors can be modified with various nanomaterials to enhance their performance. A variety of other analytical techniques have also been employed, each with its own limit of detection, highlighting the diverse toolkit available to researchers for the precise quantification of this compound. uobaghdad.edu.iqresearchgate.net
Table 2: Analytical Techniques for the Determination of this compound (Ketoprofen)
| Analytical Method | Limit of Detection (LOD) | Sample Matrix | Reference |
|---|---|---|---|
| Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) | 0.1 ng/mL | Pharmaceutical Formulations, Plasma | uobaghdad.edu.iq |
| High-Performance Liquid Chromatography (HPLC) | 0.01 - 0.30 µg/mL | Pharmaceutical Formulations, Plasma | uobaghdad.edu.iq |
| Flow Injection Analysis | 0.00004 - 0.436 µg/mL | Pharmaceutical Formulations | uobaghdad.edu.iq |
| Spectrophotometry | 0.037 µg/mL | Pharmaceutical Preparations | researchgate.net |
| Electrokinetic Chromatography | 0.82 µg/mL | Pharmaceutical Formulations | uobaghdad.edu.iq |
| Capillary Electrophoresis | 1.0 µg/mL | Pharmaceutical Formulations | uobaghdad.edu.iq |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | 10 µg/mL | Pharmaceutical Formulations | uobaghdad.edu.iq |
| Differential Pulse Voltammetry | 0.11 µmol/L | Not Specified | tandfonline.com |
Expanding Applications in Chemical Biology and Protein Engineering
The unique chemical structure of this compound makes it a valuable tool for applications in chemical biology and protein engineering. Its ability to interact with biological macromolecules is being explored to probe and modulate cellular processes.
One area of expansion is the creation of ketoprofen-based bioconjugates and ionic liquids (ILs). nih.gov For example, ionic liquids have been synthesized by pairing ketoprofen with amino acid esters. These compounds have shown strong interactions with proteins like bovine serum albumin (BSA), with binding constants on the order of 10⁵ L mol⁻¹, indicating a strong affinity. nih.gov Such interactions are crucial for understanding the pharmacokinetics of the drug and for designing novel protein-drug conjugates. nih.gov
Furthermore, the compound is being incorporated into advanced nanomaterials for immunomodulatory purposes. nih.gov Nanoparticles containing a copolymerized form of ketoprofen can be taken up by immune cells, such as macrophages, and can modulate the inflammatory response by reducing pro-inflammatory markers and increasing anti-inflammatory cytokines. nih.gov This opens up possibilities for its use in functional wound dressings and other immunoregulatory therapies. nih.gov
The photochemical reactivity of ketoprofen is also a subject of study in protein engineering. The compound can undergo photochemical reactions with proteinogenic amino acids upon UV irradiation. acs.org Understanding these interactions is essential, particularly in the context of its binding to proteins like human serum albumin (HSA). acs.org A related compound, (S)-2-amino-3-(4-benzoylphenyl)propanoic acid, an alanine (B10760859) derivative, is used in research to study amino acid interactions and peptide synthesis, further highlighting the utility of the benzoylphenyl propanoic acid scaffold in protein science. abmole.commedchemexpress.comgce-db.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Benzoylphenyl)propanoic acid, and how can reaction conditions be optimized?
- The Friedel-Crafts alkylation is a common method for synthesizing arylpropanoic acids. For example, 2-(4-Ethylphenyl)propanoic acid is synthesized using 4-ethylbenzene and propanoic acid with AlCl₃ as a catalyst . For this compound, analogous routes may involve benzoylation or coupling reactions. Optimization includes adjusting catalyst loading (e.g., AlCl₃ at 0.5–1.2 equiv.), temperature (80–120°C), and solvent polarity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., benzoyl group at C4) and stereochemistry.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity and identifies impurities (e.g., residual starting materials). European Pharmacopoeia standards recommend using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. How should researchers design initial biological activity screens for this compound?
- In vitro assays: Test anti-inflammatory activity via COX-1/COX-2 inhibition assays (e.g., enzyme immunoassays using purified enzymes). Compare IC₅₀ values against reference drugs like ibuprofen .
- Cellular models: Evaluate cytotoxicity in microglial cells (e.g., BV-2 line) to assess neuroinflammatory effects, as seen with structurally similar metabolites crossing the blood-brain barrier .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., anti-inflammatory vs. neurotoxic effects) be resolved?
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time. For example, microglial activation assays may show variability due to metabolite concentrations (e.g., p-cresol sulfate) .
- Metabolite profiling: Use LC-MS to identify active metabolites and assess their contributions. Structural analogs, such as 3-benzoylpropionic acid derivatives, exhibit activity shifts depending on hydroxylation patterns .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies of benzoylphenyl derivatives?
- Quantum Mechanics (QM): Calculate electrostatic potential maps to predict binding affinities. For example, QM-guided SAR revealed that electron-withdrawing groups on the benzoyl ring enhance COX-2 selectivity in related compounds .
- Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., COX-2) using software like GROMACS. Focus on hydrogen bonding and hydrophobic interactions in the active site.
Q. How can impurity profiling and quantification be systematically conducted for this compound?
- Reference standards: Use certified impurities (e.g., 2-(4-Ethylphenyl)-propanoic acid, EP Impurity N) as benchmarks .
- HPLC-DAD/ELSD: Employ diode-array detection (DAD) for UV-active impurities and evaporative light scattering detection (ELSD) for non-chromophoric species. Gradient elution (0.1% formic acid in water/acetonitrile) resolves structurally similar byproducts.
Q. What strategies enable functionalization of the benzoylphenyl core for targeted applications?
- Esterification/Amidation: Introduce acrylate groups (e.g., 4-acryloyloxybenzophenone derivatives) for polymer crosslinking .
- Suzuki-Miyaura coupling: Attach heteroaryl groups to the phenyl ring using palladium catalysts. For example, 4-bromophenyl analogs were synthesized for SAR studies .
Methodological Notes
- Spectral Data Interpretation: Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw) to confirm regiochemistry.
- Crystallography: Single-crystal X-ray diffraction (as in ) resolves absolute configuration, critical for chiral derivatives.
- Toxicity Mitigation: Follow OSHA guidelines for handling hazardous intermediates (e.g., brominated analogs) using fume hoods and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
